![molecular formula C18H24BrNO3S B2975206 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide CAS No. 1797561-51-3](/img/structure/B2975206.png)
2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in cytokine signaling pathways. BMS-986142 has shown potential as a therapeutic agent for the treatment of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Mecanismo De Acción
Benzylic Position
The compound has a bromine atom at the benzylic position . Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation .
Sulfonamide Group
Sulfonamides are known to inhibit and replace para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and also subsequently inhibits bacterial DNA growth and cell division .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide is its specificity for the TYK2 enzyme. Unlike other JAK inhibitors, which inhibit multiple JAK family members, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide only inhibits TYK2. This may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide. One area of interest is the potential use of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide in combination with other drugs for the treatment of autoimmune diseases. For example, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide may be used in combination with anti-TNF agents, such as infliximab, for the treatment of rheumatoid arthritis. Another area of interest is the potential use of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide in other inflammatory diseases, such as multiple sclerosis and lupus. Finally, further studies are needed to fully understand the safety and efficacy of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide in humans, and to determine the optimal dosing regimen for clinical use.
Métodos De Síntesis
2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide was synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involved the use of several chemical reactions, including Grignard reactions, Suzuki coupling reactions, and sulfonamide formation. The final product was obtained in high yield and purity, and its structure was confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide was found to reduce skin inflammation and improve skin pathology. In a rat model of rheumatoid arthritis, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide was found to reduce joint inflammation and bone erosion. These findings suggest that 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has potential as a therapeutic agent for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
2-bromo-N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO3S/c1-23-18(14-7-12-6-13(9-14)10-15(18)8-12)11-20-24(21,22)17-5-3-2-4-16(17)19/h2-5,12-15,20H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLHJLZTZZCLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.